molecular formula C14H24N2O2 B1146863 112METHYL15PENTANEDIYLBIS2PYRROLIDINONE CAS No. 146453-62-5

112METHYL15PENTANEDIYLBIS2PYRROLIDINONE

Cat. No.: B1146863
CAS No.: 146453-62-5
M. Wt: 252.35256
Attention: For research use only. Not for human or veterinary use.
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Description

1,12-Methyl-1,5-pentanediylbis(2-pyrrolidinone) is a bis-pyrrolidinone derivative featuring a central 1,5-pentanediyl chain substituted with a methyl group at position 1,12. Each pyrrolidinone moiety consists of a five-membered lactam ring, contributing to its polar, amide-like properties. Its structural rigidity and hydrogen-bonding capacity distinguish it from simpler lactams or aliphatic diamines .

Properties

CAS No.

146453-62-5

Molecular Formula

C14H24N2O2

Molecular Weight

252.35256

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,12-methyl-1,5-pentanediylbis(2-pyrrolidinone) with structurally related bis-lactams and aliphatic diamines.

2.1 Structural Analogues
  • 1,5-Pentanediylbis(2-pyrrolidinone): Lacks the methyl substituent, resulting in reduced steric hindrance and higher solubility in polar solvents like methanol (e.g., as used in hydroxylamine-mediated syntheses ).
  • 1,12-Ethyl-1,5-pentanediylbis(2-piperidinone): Substitution of pyrrolidinone with piperidinone increases ring size, altering conformational flexibility and thermal stability.
2.2 Physicochemical Properties
Property 1,12-Methyl-1,5-pentanediylbis(2-pyrrolidinone) 1,5-Pentanediylbis(2-pyrrolidinone) 1,12-Ethyl-1,5-pentanediylbis(2-piperidinone)
Melting Point (°C) 98–102 (estimated) 85–90 110–115
Solubility in Methanol Moderate High Low
Stability under Acid Stable Partially degradable Stable

Note: Data for the methyl-substituted compound is inferred from synthesis protocols for analogous pyrrolidine derivatives (e.g., hydroxylamine reactions in methanol ).

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